molecular formula C32H50O8 B190870 Cucurbitacin IIa CAS No. 58546-34-2

Cucurbitacin IIa

Numéro de catalogue: B190870
Numéro CAS: 58546-34-2
Poids moléculaire: 562.7 g/mol
Clé InChI: LKYNAQSYQLFTCM-GYXNDICUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Hemslecin A peut être synthétisé par une série de réactions chimiques impliquant le squelette de cucurbitane. La synthèse implique généralement plusieurs étapes, notamment des réactions d'oxydation, de réduction et d'acétylation . Les conditions de réaction nécessitent souvent des réactifs et des catalyseurs spécifiques pour obtenir le produit souhaité.

Méthodes de production industrielle

La production industrielle de Hemslecin A implique l'extraction du composé à partir des tubercules des plantes Hemsleya. Le processus d'extraction utilise généralement des méthodes d'extraction par ultrasons utilisant des solvants tels que l'éthanol ou le méthanol . Après l'extraction, le composé est purifié par cristallisation et d'autres techniques de purification pour obtenir un produit de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Hemslecin A subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène du composé.

    Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène du composé.

    Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions de Hemslecin A comprennent des oxydants tels que le permanganate de potassium, des réducteurs tels que le borohydrure de sodium et des agents acétylants tels que l'anhydride acétique . Les réactions sont généralement effectuées sous des conditions contrôlées de température et de pression pour assurer les résultats souhaités.

Principaux produits formés

Les principaux produits formés à partir des réactions de Hemslecin A comprennent divers dérivés présentant des activités biologiques améliorées. Par exemple, l'acétylation de Hemslecin A peut produire des dérivés présentant des propriétés antibactériennes améliorées .

Applications de recherche scientifique

Hemslecin A a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Hemslecin A exerce ses effets par le biais de diverses cibles et voies moléculaires. Il a été démontré qu'il inhibait la sécrétion de l'antigène de surface de l'hépatite B et de l'antigène e de l'hépatite B, ainsi que la réplication de l'ADN du virus de l'hépatite B . Le composé interfère également avec la voie de signalisation du récepteur du facteur de croissance épidermique-protéine kinase activée par le mitogène (EGFR-MAPK), ce qui conduit à l'inhibition de la prolifération cellulaire .

Applications De Recherche Scientifique

Anticancer Activity

Cucurbitacin IIa exhibits significant anticancer properties, making it a subject of extensive research.

Comparative Efficacy

A comparative study using MTT assays demonstrated that this compound exhibited stronger cytotoxic effects than conventional chemotherapeutic agents like Cisplatin and Paclitaxel .

Anti-inflammatory Properties

This compound also demonstrates potent anti-inflammatory effects, which have been investigated in models of ulcerative colitis.

Antiviral Effects

Emerging studies suggest that this compound may possess antiviral properties.

Specific Viruses Targeted

  • Hepatitis B Virus : Preliminary research indicates potential effectiveness against the hepatitis B virus, contributing to its profile as a multi-target therapeutic agent .
  • Human Immunodeficiency Virus : There is evidence suggesting that this compound can inhibit replication of the human immunodeficiency virus, although further studies are required to elucidate the exact mechanisms involved .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings.

Absorption and Metabolism

Studies have highlighted the absorption, distribution, metabolism, and elimination characteristics of this compound, indicating favorable pharmacokinetic profiles that support its therapeutic use .

Summary Table of Applications

ApplicationMechanism/EffectReference
AnticancerInduces apoptosis via actin disruption
Anti-inflammatoryModulates inflammatory pathways; improves intestinal health
AntiviralInhibits hepatitis B and HIV replication
PharmacokineticsFavorable absorption and metabolism profiles

Comparaison Avec Des Composés Similaires

Hemslecin A est unique parmi ses composés similaires en raison de ses caractéristiques structurales et de ses activités biologiques spécifiques. Les composés similaires comprennent :

Hemslecin A se distingue par ses activités antibactériennes et antivirales puissantes, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Activité Biologique

Cucurbitacin IIa is a triterpenoid compound derived from various species of the Cucurbitaceae family, known for its significant biological activities, particularly in cancer research. This article provides an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a tetracyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C30H44O7, and it features a unique arrangement that allows for interaction with various biological targets.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Induction of Apoptosis : Studies have demonstrated that this compound can trigger apoptotic pathways in cancer cells. For instance, derivatives of this compound have shown significant cytotoxicity against various human tumor cell lines, including SKOV3 (ovarian cancer) and MCF-7 (breast cancer), with low IC50 values indicating potent activity .
  • Inhibition of Cell Proliferation : Research indicates that this compound and its derivatives can inhibit cell proliferation by affecting cell cycle progression. Specific compounds derived from this compound have been shown to induce G2/M phase arrest in cancer cells, leading to growth inhibition .
  • Anti-inflammatory and Antioxidant Activities : Beyond its anticancer properties, this compound exhibits anti-inflammatory effects by modulating cytokine production and reducing oxidative stress in cells. This dual action suggests potential applications in treating inflammatory diseases as well as cancer .

Cytotoxicity Studies

A comprehensive study synthesized 21 derivatives of this compound and evaluated their cytotoxic effects using the sulforhodamine B (SRB) assay. The findings highlighted:

CompoundCell LineIC50 (μM)Mechanism
2SKOV31.2 ± 0.01Apoptosis
4aSKOV32.2 ± 0.19Apoptosis
4dMCF-73.5 ± 0.25Cell Cycle Arrest

These results indicate that certain derivatives possess significantly higher cytotoxicity compared to others, emphasizing the importance of structural modifications in enhancing biological activity .

Case Studies

  • Ovarian Cancer : In vitro studies demonstrated that this compound could sensitize cisplatin-resistant ovarian cancer cells to treatment, suggesting its potential role as a chemosensitizer .
  • Breast Cancer : A study involving MCF-7 cells showed that this compound induced apoptosis through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, confirming its efficacy as an anticancer agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored in various studies, revealing rapid absorption and distribution in tissues such as the lungs, spleen, and kidneys. The compound undergoes metabolic transformations that may affect its bioavailability and therapeutic efficacy .

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for developing novel anticancer therapies.
  • Inflammatory Disorders : The anti-inflammatory properties suggest potential use in treating conditions characterized by chronic inflammation.
  • Combination Therapies : The synergistic effects observed when combined with other chemotherapeutic agents highlight its potential in combination therapy protocols.

Propriétés

IUPAC Name

[(6R)-6-hydroxy-2-methyl-5-oxo-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,19-22,25-26,34-35,38-39H,11-16H2,1-9H3/t19-,20+,21-,22+,25+,26-,29+,30-,31+,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYNAQSYQLFTCM-GYXNDICUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)CCC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC(C)(C)CCC(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926388
Record name 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58546-34-2, 129357-90-0
Record name Hemslecin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58546-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cucurbitacin IIa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058546342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,16,20-Tetrahydroxy-9,10,14-trimethyl-11,22-dioxo-4,9-cyclo-9,10-secocholest-5-en-25-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10926388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58546-34-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cucurbitacin IIa
Reactant of Route 2
Cucurbitacin IIa
Reactant of Route 3
Cucurbitacin IIa
Reactant of Route 4
Cucurbitacin IIa
Reactant of Route 5
Cucurbitacin IIa
Reactant of Route 6
Cucurbitacin IIa

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.